molecular formula C26H21ClN2O4 B8112752 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid

Cat. No.: B8112752
M. Wt: 460.9 g/mol
InChI Key: AURCQLTXXIAGBS-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid is an Fmoc-protected amino acid derivative characterized by a 7-chloroindole substituent. Its molecular formula is C₂₆H₂₁ClN₂O₄, with a molecular weight of 460.91 g/mol (CAS No. 2382374-53-8) . The compound is primarily used in peptide synthesis, where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino acid’s α-amine during solid-phase synthesis. Its 7-chloroindol-3-yl moiety introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

IUPAC Name

(2S)-3-(7-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURCQLTXXIAGBS-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both an indole moiety and a fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is C19H17N5O4C_{19}H_{17}N_{5}O_{4} with a molecular weight of approximately 379.37 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC19H17N5O4C_{19}H_{17}N_{5}O_{4}
Molecular Weight379.37 g/mol
CAS Number954147-35-4

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets, particularly enzymes and receptors. The indole structure is known for its ability to modulate enzyme activity and receptor binding, which can lead to significant biological effects.

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in critical biochemical pathways. For instance, indole derivatives have been shown to influence histone deacetylase (HDAC) activity, which plays a role in gene regulation and cancer progression .
  • Receptor Interaction : The compound's interactions with nuclear receptors can modulate transcriptional activity, impacting metabolic pathways such as fatty acid oxidation and glucose homeostasis .
  • Anticancer Properties : Several studies have explored the potential anticancer effects of indole derivatives, suggesting that they may induce apoptosis in cancer cells through the modulation of signaling pathways .

Study 1: Anticancer Activity

A study examined the effects of various indole derivatives, including this compound), on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing new anticancer therapies.

Study 2: Inhibition of HDAC

Research focused on the compound's ability to inhibit HDAC isoforms was conducted, revealing that it selectively inhibited HDAC1 and HDAC2 with IC50 values ranging from 14 to 67 nM. Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Structural analogs differ primarily in the halogen or functional group attached to the indole ring. These modifications alter electronic properties, solubility, and bioactivity.

Table 1: Comparison of Indole-Substituted Analogs
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (7-chloroindole) 7-Cl C₂₆H₂₁ClN₂O₄ 460.91 Peptide synthesis, drug discovery
(S)-2-...3-(6-fluoro-1H-indol-3-yl)propanoic acid 6-F C₂₆H₂₁FN₂O₄ 444.46 Bioactive molecule synthesis
(S)-2-...3-(2-allyl-1H-indol-3-yl)propanoic acid 2-allyl C₂₈H₂₅N₂O₄ 465.51 Allylation studies in organic synthesis
(S)-2-...3-(1-methyl-1H-indol-3-yl)propanoic acid 1-methyl C₂₇H₂₄N₂O₄ 440.49 Medicinal chemistry intermediates

Key Observations :

  • Steric Effects : The 2-allyl group in introduces steric hindrance, limiting its use in sterically sensitive reactions.
  • Methylation Impact : 1-methylindole derivatives (e.g., ) exhibit increased lipophilicity, favoring membrane permeability in drug candidates.

Aromatic Ring Variations

Replacing the indole ring with other aromatic systems (e.g., phenyl, furan) modifies π-π interactions and hydrogen-bonding capacity.

Table 2: Aromatic Ring Variants
Compound Name Aromatic System Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-2-...3-(o-tolyl)propanoic acid o-Tolyl (methylphenyl) C₂₅H₂₃NO₄ 401.45 Enhanced stability in solid-phase synthesis
(S)-2-...3-(furan-2-yl)propanoic acid Furan C₂₄H₂₁NO₅ 403.43 Polar solvent compatibility
(S)-2-...3-(4-(bromodifluoromethoxy)phenyl)propanoic acid Bromodifluoromethoxyphenyl C₂₆H₂₁BrF₂N₂O₅ 559.36 Halogen-rich motifs for radiopharmaceuticals

Key Observations :

  • o-Tolyl Derivatives : Improved thermal stability due to methyl group electron donation, facilitating storage at ambient temperatures .
  • Furan Analogs : Higher polarity (vs. indole) enhances solubility in polar solvents like DMSO .
  • Bromodifluoromethoxy Groups : Provide sites for further functionalization (e.g., radiolabeling) in targeted therapies .
Table 3: Hazard and Handling Profiles
Compound Name GHS Hazards Storage Conditions
Target Compound (7-chloroindole) H302, H315, H319 2–8°C, inert atmosphere, dark place
(S)-2-...pent-4-ynoic acid H302, H315, H319, H335 (respiratory) Room temperature, dry environment
(S)-2-...3-(o-tolyl)propanoic acid H302, H315, H319, H335 Refrigeration (4°C)

Key Observations :

  • Respiratory Hazards : Compounds like and pose additional risks (H335), necessitating fume hood use during handling.
  • Temperature Sensitivity : The 7-chloroindole derivative requires stricter storage conditions than o-tolyl analogs due to light sensitivity .

Medicinal Chemistry

  • p53-Derived Peptides : Bromodifluoromethoxy variants (e.g., ) stabilize peptide structures via halogen bonding .
  • Antibacterial Agents : Tripeptides containing 7-chloroindole (e.g., ) show potent activity against drug-resistant pathogens due to increased hydrophobicity.

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